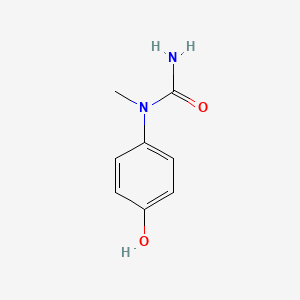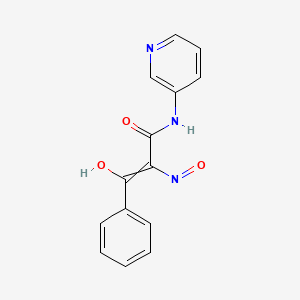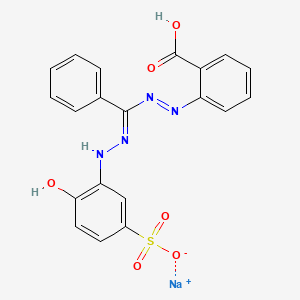
1-(4-Hydroxyphenyl)-1-methylurea
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-1-methylurea (HMU) is a chemical compound that is used in a variety of scientific applications. HMU has been used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and agricultural products. It has also been used in the study of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Mechanistic Studies in Rats
A study by Sternson and Gammans (1975) explored the arylhydroxylamine rearrangement in rats using 1-hydroxy-1-phenyl-3-methylurea, a compound closely related to 1-(4-Hydroxyphenyl)-1-methylurea. The study found that hepatic isomerase-catalyzed rearrangements of hydroxylamines might proceed via pathways similar to those described for chemical model systems, involving resonance-stabilized nitrenium ions (Sternson & Gammans, 1975).
Crystal Structure Analysis
Kang et al. (2015) conducted a study on the crystal structure of metobromuron, a compound structurally similar to this compound. The study offers insights into the molecular arrangement and interactions, which can be useful in understanding the properties and behavior of this compound at a molecular level (Kang et al., 2015).
Synthesis of Novel Compounds
Klimova et al. (2003) researched the reaction of methylurea with ferrocene series compounds, resulting in ferrocenyl-3-methyl-3,4-dihydro-1H-pyrimidin-2-ones. This type of research demonstrates the potential of this compound in synthesizing novel compounds with varying applications (Klimova et al., 2003).
Chemoprevention of Breast Cancer
Research by Moon et al. (1979) and Veronesi et al. (1992) explored the use of N-(4-Hydroxyphenyl)-all-trans-retinamide, which is structurally related to this compound, in the chemoprevention of breast cancer. These studies highlighted the potential of related compounds in medical applications, particularly in cancer prevention (Moon et al., 1979); (Veronesi et al., 1992).
Herbicide Hydroxylation by Fungi
Rønhede et al. (2005) investigated the hydroxylation of the phenylurea herbicide isoproturon by fungi, which led to the formation of hydroxylated metabolites. This research shows the potential role of this compound in environmental and agricultural sciences (Rønhede et al., 2005).
Other Relevant Studies
Further research involving compounds structurally similar or related to this compound can be found in studies focusing on various aspects like photodegradation, ribonucleotide reductase inhibition, adsorption characteristics, and metabolic pathways. These studies include works by Nielsen et al. (1993), Kozak and Weber (1983), Alletto et al. (2006), Gatidou and Iatrou (2011), and Spivack et al. (1994) (Nielsen et al., 1993); (Kozak & Weber, 1983); (Alletto et al., 2006); (Gatidou & Iatrou, 2011); (Spivack et al., 1994).
Mécanisme D'action
Target of Action
Many compounds that contain a hydroxyphenyl group are known to interact with various enzymes and receptors in the body. For example, some compounds may inhibit specific enzymes, while others may bind to receptors and modulate their activity .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, if the compound is an enzyme inhibitor, it would bind to the enzyme and prevent it from catalyzing its usual reaction .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence the bioavailability of the compound, or how much of it actually reaches its targets in the body .
Result of Action
The result of the compound’s action would depend on its specific effects on its targets and the biochemical pathways it affects. This could range from changes in cellular metabolism to potential therapeutic effects .
Action Environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(8(9)12)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMQZCPLAYDHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1460679.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1460680.png)
![3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1460683.png)
![Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1460686.png)



![8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one](/img/structure/B1460693.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol](/img/structure/B1460694.png)
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1460695.png)
![18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1460696.png)
![4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1460697.png)

